Cas no 803-22-5 ((1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,11-dihydroxy-8,11a,14-trimethyl-1,7,7a,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6,10(5H)-trione)
![(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,11-dihydroxy-8,11a,14-trimethyl-1,7,7a,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6,10(5H)-trione structure](https://fr.kuujia.com/scimg/cas/803-22-5x500.png)
803-22-5 structure
Nom du produit:(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,11-dihydroxy-8,11a,14-trimethyl-1,7,7a,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6,10(5H)-trione
Numéro CAS:803-22-5
Le MF:C19H22O7
Mégawatts:362.373786449432
CID:1800860
(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,11-dihydroxy-8,11a,14-trimethyl-1,7,7a,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6,10(5H)-trione Propriétés chimiques et physiques
Nom et identifiant
-
- (1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,11-dihydroxy-8,11a,14-trimethyl-1,7,7a,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6,10(5H)-trione
- samaderin B
- Samaderine B
- 2H-5a,2,5-(Methanoxymetheno)naphth[1,2-d]oxepin-4,6,10(5H)-trione, 1,7,7a,11,11a,11b-hexahydro-1,11-dihydroxy-8,11a,14-trimethyl-, (1R,2S,5R,5aR,7aS,11S,11aS,11bR,14S)- (9CI)
-
- Piscine à noyau: 1S/C19H22O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,11-15,22-23H,5-6H2,1-3H3
- La clé Inchi: CVLVYBSPYHCGGU-UHFFFAOYSA-N
- Sourire: CC1C2CC(C34C(C2(C)C(O)C(=O)C=1)C(O)C1OC(C3C1(C)OC4)=O)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 26
- Le xlogp3: -1.504
Propriétés expérimentales
- Dense: 1.49
- Point d'ébullition: 648.9°C at 760 mmHg
- Point d'éclair: 237.9°C
- Indice de réfraction: 1.628
(1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,11-dihydroxy-8,11a,14-trimethyl-1,7,7a,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6,10(5H)-trione Littérature connexe
-
1. Structural and spectroscopic studies of halogenocuprate(I) complexesGraham A. Bowmaker,Wang Jirong,Robert D. Hart,Allan H. White,Peter C. Healy J. Chem. Soc. Dalton Trans. 1992 787
-
2. Index pages
-
Joseph D. Connolly,Robert A. Hill Nat. Prod. Rep. 1996 13 151
-
Conrad V. Simoben,Fidele Ntie-Kang,Lydia L. Lifongo,Smith B. Babiaka,Wolfgang Sippl,Luc Meva'a Mbaze RSC Adv. 2014 4 40095
-
A. Merrien,J. Polonsky J. Chem. Soc. D 1971 261
803-22-5 ((1R,2S,5R,5aR,7aS,11aS,11bR,14S)-1,11-dihydroxy-8,11a,14-trimethyl-1,7,7a,11,11a,11b-hexahydro-2H-2,5,5a-(methanetriyloxymethano)naphtho[1,2-d]oxepine-4,6,10(5H)-trione) Produits connexes
- 1554366-35-6(3-chloro-6-ethyl(prop-2-yn-1-yl)aminopyridine-2-carboxylic acid)
- 2224390-29-6(N-(4-cyclopropyl-1,3-thiazol-5-yl)-3-(ethenesulfonyl)propanamide)
- 2137099-13-7((1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol)
- 1797244-24-6(N-4-(dimethylamino)-2-methoxypyrimidin-5-yl-2-fluorobenzamide)
- 2172536-61-5(methyl 3-(4-hydroxythian-4-yl)oxolane-3-carboxylate)
- 1519929-58-8(2-{5H,6H,7H-cyclopentabpyridin-7-yl}-2,2-difluoroacetic acid)
- 324541-10-8(4-bis(2-chloroethyl)sulfamoyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide)
- 1696726-83-6(2-(2-fluoro-3-nitrophenyl)ethyl(methyl)amine)
- 2287334-01-2(5-(9H-Fluoren-9-ylmethyl) 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5,7(6H)-dicarboxylate)
- 1820618-15-2(3-Fluoroquinolin-6-amine)
Fournisseurs recommandés
Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
